molecular formula C12H15N7O B254135 6-methyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one

6-methyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one

Cat. No. B254135
M. Wt: 273.29 g/mol
InChI Key: MSGHARSTPOCESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as MPTP and has been used in a variety of laboratory experiments to investigate its mechanism of action and physiological effects.

Mechanism of Action

MPTP is metabolized by the enzyme monoamine oxidase-B (MAO-B) to form MPP+, a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra of the brain. MPP+ is taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP include the selective destruction of dopaminergic neurons in the substantia nigra of the brain, leading to symptoms similar to Parkinson's disease in humans. This includes tremors, rigidity, and bradykinesia. MPTP has also been shown to cause oxidative stress and inflammation in the brain, leading to further damage to the dopaminergic neurons.

Advantages and Limitations for Lab Experiments

The advantages of using MPTP in laboratory experiments include its ability to selectively destroy dopaminergic neurons in the substantia nigra of the brain, making it a valuable tool for studying the mechanisms of Parkinson's disease. However, the limitations of using MPTP include its neurotoxicity and potential for causing oxidative stress and inflammation in the brain, which can complicate experimental results.

Future Directions

There are several future directions for research involving MPTP, including the development of new treatments for Parkinson's disease that target the mechanisms of MPTP-induced neurotoxicity. Additionally, researchers are exploring the use of MPTP in the study of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease, to gain a better understanding of their mechanisms and potential treatments. Finally, there is ongoing research into the development of new compounds that can selectively target dopaminergic neurons without causing neurotoxicity, which could have significant implications for the treatment of Parkinson's disease and other neurodegenerative diseases.

Synthesis Methods

The synthesis of MPTP involves the reaction of 2-aminopyrimidine with N-methylpiperazine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of the intermediate product, 4-(2-pyrimidinyl)-1-piperazine, which is then reacted with 6-chloro-1,2,4-triazin-3-one to form MPTP.

Scientific Research Applications

MPTP has been used extensively in scientific research due to its potential applications in the study of Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra of the brain, leading to symptoms similar to Parkinson's disease in humans. This makes MPTP a valuable tool for researchers studying the mechanisms of Parkinson's disease and developing potential treatments.

properties

Product Name

6-methyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one

Molecular Formula

C12H15N7O

Molecular Weight

273.29 g/mol

IUPAC Name

6-methyl-5-(4-pyrimidin-2-ylpiperazin-1-yl)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C12H15N7O/c1-9-10(15-12(20)17-16-9)18-5-7-19(8-6-18)11-13-3-2-4-14-11/h2-4H,5-8H2,1H3,(H,15,17,20)

InChI Key

MSGHARSTPOCESP-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)N=C1N2CCN(CC2)C3=NC=CC=N3

Canonical SMILES

CC1=NNC(=O)N=C1N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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